3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
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Description
3-(1-(2-hydroxyquinoline-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Agents
The 2,4-diaminoquinazoline class, related to the chemical structure , has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This class of compounds holds potential as a lead candidate for tuberculosis drug discovery. Systematic examination of the representative molecule's structure-activity relationships highlighted key determinants of its potency, leading to the identification of a compound with bactericidal activity against both replicating and non-replicating M. tuberculosis. This discovery suggests a promising direction for new antitubercular therapies (Odingo et al., 2014).
Insecticidal Efficacy
Novel bis quinazolin-4(3H)-one derivatives, synthesized from bis benzoxazin-4-one, have been evaluated for their insecticidal efficacy. This research expands the potential applications of quinazolinone derivatives in agricultural science, offering a new approach to pest control (El-Shahawi et al., 2016).
Antioxidant Activity
Quinazolin derivatives have been synthesized and characterized for their potential as antioxidants. The study found that some synthesized compounds demonstrated excellent scavenging capacity against DPPH and Nitric oxide (NO), surpassing common antioxidants like ascorbic acid in efficacy. This indicates their utility in developing therapeutic agents aimed at mitigating oxidative stress (Al-azawi, 2016).
Antifungal and Antibacterial Activities
Several quinazoline derivatives have been synthesized and evaluated for their antifungal and antibacterial activities. Among these, specific derivatives showed promising activity against Aspergillus flavus and Pseudomonas, suggesting potential applications in developing new antimicrobial agents (Kale & Durgade, 2017).
Corrosion Inhibition
Quinazolinone derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. Studies revealed that these compounds are effective in protecting mild steel against corrosion, suggesting their application in industrial processes to enhance the longevity of metal components (Errahmany et al., 2020).
Properties
IUPAC Name |
3-[1-(2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c28-21-12-18(16-7-1-4-10-20(16)25-21)22(29)26-11-5-6-15(13-26)27-14-24-19-9-3-2-8-17(19)23(27)30/h1-4,7-10,12,14-15H,5-6,11,13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXFMMWLIBQAIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)N4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.